5-(furan-2-yl)-2-(3-methylphenyl)-5H,6H,7H-[1,2,4]triazolo[3,2-b][1,3]thiazin-7-one
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Overview
Description
5-(furan-2-yl)-2-(3-methylphenyl)-5H,6H,7H-[1,2,4]triazolo[3,2-b][1,3]thiazin-7-one is a heterocyclic compound that features a unique fusion of furan, triazole, and thiazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(furan-2-yl)-2-(3-methylphenyl)-5H,6H,7H-[1,2,4]triazolo[3,2-b][1,3]thiazin-7-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Triazole Ring: This can be achieved by reacting an appropriate hydrazine derivative with a nitrile compound under acidic or basic conditions.
Cyclization to Form the Thiazine Ring: The triazole intermediate is then reacted with a thiol or disulfide compound to form the thiazine ring.
Introduction of the Furan and Methylphenyl Groups:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, acylating agents.
Major Products
Oxidation Products: Furan-2,3-dione derivatives.
Reduction Products: Dihydrotriazole derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for the development of new materials with specific functions.
Mechanism of Action
The mechanism of action of 5-(furan-2-yl)-2-(3-methylphenyl)-5H,6H,7H-[1,2,4]triazolo[3,2-b][1,3]thiazin-7-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-(furan-2-yl)-2-phenyl-5H,6H,7H-[1,2,4]triazolo[3,2-b][1,3]thiazin-7-one: Similar structure but lacks the methyl group on the phenyl ring.
5-(furan-2-yl)-2-(4-methylphenyl)-5H,6H,7H-[1,2,4]triazolo[3,2-b][1,3]thiazin-7-one: Similar structure but with the methyl group in a different position on the phenyl ring.
Uniqueness
The presence of the methyl group at the 3-position of the phenyl ring in 5-(furan-2-yl)-2-(3-methylphenyl)-5H,6H,7H-[1,2,4]triazolo[3,2-b][1,3]thiazin-7-one can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets and undergoes chemical reactions.
Properties
IUPAC Name |
5-(furan-2-yl)-2-(3-methylphenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-10-4-2-5-11(8-10)15-17-16-19(18-15)14(20)9-13(22-16)12-6-3-7-21-12/h2-8,13H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQRNSBWLNWSPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=O)CC(SC3=N2)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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